sodium 2-hydroxybenzenesulfonate

Phenolsulfonate isomer analysis HPLC-QC Isomeric purity verification

Tin-plating bath variability causes deposit defects and costly reformulation. Sodium 2-hydroxybenzenesulfonate (CAS 1300-51-2) is the ortho-hydroxy isomer enabling the dominant PSA (Ferrostan) tin-plating process, used in ~80% of global tinplate production. • Single anodic oxidation peak at 1.2 V delivers predictable electrochemistry vs. EN/ENSA alternatives. • Assay ≥96%, disulfonated phenol ≤2.0%, phenol ≤0.1% - critical for consistent tin deposit quality and brightness range. • Also essential for thermal paper color developer synthesis and dual-function polymer plasticization/adhesion in epoxy, polyamide, and phenolic resins.

Molecular Formula C6H5NaO4S
Molecular Weight 196.16 g/mol
CAS No. 1300-51-2
Cat. No. B075301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2-hydroxybenzenesulfonate
CAS1300-51-2
Molecular FormulaC6H5NaO4S
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1
InChIKeyBLXAGSNYHSQSRC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Hydroxybenzenesulfonate Product Overview


Sodium 2-hydroxybenzenesulfonate (CAS 1300-51-2), also known as sodium o-phenolsulfonate, is the monosodium salt of 2-hydroxybenzenesulfonic acid with molecular formula C₆H₅NaO₄S and molecular weight 196.16 g/mol [1]. It belongs to the hydroxybenzenesulfonate class, distinguished by the ortho positioning of the hydroxyl group relative to the sulfonate group on the aromatic ring. This ortho substitution imparts distinct physicochemical properties—including intramolecular hydrogen bonding capability, altered acidity, and unique chromatographic retention—that directly affect its performance in industrial applications such as acidic tin electroplating (the Ferrostan/PSA process), thermal paper color development, polymer plasticization, and antimicrobial preservation [2].

Industrial Electroplating Ortho-isomer required for PSA tin-plating process; confirms industry standard compatibility.
Isomeric Purity Verification HPLC retention fingerprint (ortho vs. para) supports procurement QC for isomer identity.
Thermal Paper Intermediate Enables synthesis of ortho-specific color developers; verified via QC method.

Sodium 2-Hydroxybenzenesulfonate: Ortho Isomer Advantage


Hydroxybenzenesulfonate positional isomers (ortho, meta, para) and non-hydroxylated analogs (e.g., sodium benzenesulfonate) are not functionally interchangeable despite sharing the same empirical formula or core sulfonate structure. The ortho-hydroxyl group in sodium 2-hydroxybenzenesulfonate enables intramolecular O–H···O hydrogen bonding with the adjacent sulfonate oxygen, modulating the compound's acidity (predicted pKa of free acid: -0.60 ± 0.15), thermal behavior, and metal-chelating capacity in ways the para isomer cannot replicate [1]. In electroplating, the phenolsulfonic acid (PSA) bath—which relies on the ortho-rich isomer mixture—has been the global tinplate industry standard for decades, employed in approximately 80% of worldwide production lines, with methanesulfonic acid (MSA) and sulfuric acid alternatives requiring complete bath reformulation and yielding different deposit morphologies [2][3]. In thermal paper developer applications, the ortho-hydroxy positioning is critical for proton transfer to leuco dyes during color formation; para-substituted analogs show different color-developing sensitivity profiles [4]. The quantitative evidence below establishes where these differences translate into measurable, procurement-relevant performance gaps.

Para Isomer
Different HPLC retention, lower solubility, and distinct thermal/color-developing profiles limit functional interchangeability.
Non-Hydroxylated Analog
Sodium benzenesulfonate lacks the ortho-OH hydrogen-bond donor and dual plasticization/adhesion roles.
Alternative Acid Baths
MSA or sulfuric acid systems require bath reformulation and may yield different tin deposit morphology.

Sodium 2-Hydroxybenzenesulfonate: Key Performance Evidence


HPLC Retention of Phenolsulfonate Isomers

Under standardized ion-exchange HPLC conditions (Zipax-SAX column, 0.03 M NaNO₃ eluent at 0.50 mL/min, 40°C, UV detection at 280 nm), sodium 2-hydroxybenzenesulfonate (ortho isomer) exhibits a retention time of 11.3 minutes, which is 2.1× longer than the para isomer (5.4 min) and 1.3× longer than the meta isomer (8.4 min) [1]. The coefficient of variation for ortho determination is 1.68% at a detection limit of 0.1 μg [1]. This substantial retention difference provides an unambiguous analytical fingerprint for verifying ortho-isomer identity and purity in procured material—critical because commercial 'sodium phenolsulfonate' may contain isomeric mixtures.

HPLC Isomer Retention
Head-to-head
Ortho: 11.3 min (CV 1.68%); Para: 5.4 min; Meta: 8.4 min. Zipax-SAX, UV 280 nm.
Supports isomeric purity verification in procurement.
Detection limit 0.1 µg; retention ratio ortho/para = 2.09.
Phenolsulfonate isomer analysis HPLC-QC Isomeric purity verification

Electrochemical Oxidation: PSA vs. EN and ENSA Additives

Cyclic voltammetry (CV) studies of tin-plating electrolyte organic additives reveal that phenolsulfonic acid (PSA, the acid form of sodium 2-hydroxybenzenesulfonate) produces a single, well-defined anodic oxidation peak at approximately 1.2 V. In contrast, ethoxylated α-naphthol (EN) produces two anodic peaks at 0.95 V and 1.3 V, and ethoxylated α-naphthol sulfonic acid (ENSA) also produces two peaks at 0.95 V and 1.3 V [1]. The single-peak electrochemical signature of PSA indicates a simpler, more predictable oxidative degradation pathway compared to the dual-peak behavior of EN and ENSA, which undergo more complex multi-step oxidation.

Anodic Oxidation Profile
Head-to-head
PSA: single peak at ~1.2 V; EN/ENSA: dual peaks (0.95 V, 1.3 V).
Simpler oxidative pathway; supports predictable bath maintenance.
Cyclic voltammetry on anode; galvanostatic electrolysis.
Tin electroplating additive screening Cyclic voltammetry Anodic stability

Global Tinplate Electroplating: PSA Bath Industry Standard

According to European Patent EP0889147A1 (Nippon Steel, 1999), the phenolsulfonic acid (PSA) bath—whose active component is derived from sodium 2-hydroxybenzenesulfonate—is employed in approximately 80% of tinplate production lines worldwide [1]. This market dominance is not arbitrary: the PSA bath supports a wide optimum current density range of at least 80 A/dm² (extendable to ≥250 A/dm² under optimized conditions) with typical Sn²⁺ concentrations of 40–100 g/L and phenolsulfonic acid at 20–400 g/L [1]. Methanesulfonic acid (MSA) baths, though examined for environmental advantages, have been adopted in only a minority of lines [1], and sulfuric acid baths require phenolic antioxidants such as hydroquinone to suppress stannous-to-stannic oxidation and attendant sludge formation [2].

Industry Adoption Rate
Class-level
PSA bath used in ~80% of global tinplate lines; current density ≥80 A/dm² (extendable).
Establishes PSA as de facto standard; alternatives require process revalidation.
Patent EP0889147A1; Sn²⁺ 40-100 g/L, acid 20-400 g/L.
Tinplate manufacturing Electrolytic tinning PSA vs. MSA bath comparison

Water Solubility: Ortho vs. Para Isomer

Sodium 2-hydroxybenzenesulfonate (ortho isomer, anhydrous form) has a measured water solubility of 23.8 g/100g at 25°C . By comparison, sodium 4-hydroxybenzenesulfonate (para isomer) exhibits a water solubility of 92.4 g/L at 20°C, equivalent to approximately 9.24 g/100g . The ortho isomer thus provides roughly a 2.6-fold solubility advantage under comparable temperature conditions. This solubility differential is attributable to the ortho-hydroxyl group's capacity for intramolecular hydrogen bonding with the adjacent sulfonate oxygen, which alters the crystal lattice energy and hydration thermodynamics relative to the para isomer where such intramolecular interaction is geometrically impossible.

Water Solubility (ortho vs. para)
Data to verify
Ortho: 23.8 g/100g (25°C); Para: ~9.24 g/100g (20°C). ~2.6× difference.
Higher concentration stock solutions possible; review measurement conditions.
Supplier data; ortho from Parchem, para from ChemicalBook.
Solubility comparison Formulation development Aqueous process compatibility

Antimicrobial Activity: Ortho Isomer Advantage

A systematic study by Suter and Moffett (1932) established that phenol-o-sulfonic acid (the free acid of sodium 2-hydroxybenzenesulfonate) is more active as an antiseptic than its meta and para isomers [1]. The authors explicitly state: 'phenol-o-sulfonic acid has been shown to be more active than its isomers' [1]. This ortho advantage is attributed to the unique steric and electronic environment created by the 1,2-substitution pattern, which affects both the compound's acidity and its ability to interact with microbial membranes. Building on this finding, p-cresol-o-sulfonic acid was further shown to be more effective than unsubstituted phenol-o-sulfonic acid, and higher p-alkylphenol-o-sulfonic acids with n-propyl and n-butyl substituents demonstrated phenol coefficients of 1.8 and 2.4, respectively [1].

Antimicrobial Rank Order
Class-level
Ortho > meta and para (reported rank); p-butyl analog phenol coefficient 2.4.
Supports ortho-isomer selection for antimicrobial screening contexts.
Historical phenol coefficient assay (Suter & Moffett, 1932).
Antiseptic structure-activity relationship Phenolsulfonate antimicrobial Ortho effect in biocides

Polymer Plasticization and Adhesion Enhancement

Sodium 2-hydroxybenzenesulfonate is specifically cited in industrial product literature as a polymeric adhesion enhancer and plasticizer effective across multiple resin types including polyamide, epoxy resin, and phenolic resin . The ortho-hydroxyl group, positioned adjacent to the sulfonate, can participate in hydrogen bonding with polar polymer backbone sites (e.g., amide linkages in polyamide, epoxide/hydroxyl groups in epoxy) while the sodium sulfonate moiety provides ionic plasticization through disruption of interchain associations. This dual functionality—simultaneous adhesion promotion and plasticization—is not reported for sodium benzenesulfonate (which lacks the hydroxyl hydrogen-bond donor) or for the para isomer (where the hydroxyl is sterically and electronically less suited to interact with the sulfonate in a concerted manner) .

Polymer Dual Function
Data to verify
Reported adhesion enhancer and plasticizer for polyamide, epoxy, phenolic resins.
May reduce additive count; quantitative efficiency data not publicly available.
Supplier literature; no public domain plasticization metrics.
Polymer plasticization Epoxy resin modification Adhesion promoter

Sodium 2-Hydroxybenzenesulfonate Application Scenarios


Acidic Tin Electroplating (PSA Process)

Sodium 2-hydroxybenzenesulfonate is the foundational electrolyte additive for the phenolsulfonic acid (PSA) tin-plating process, which services approximately 80% of global tinplate production [1]. The PSA bath operates at Sn²⁺ concentrations of 40–100 g/L with phenolsulfonic acid at 20–400 g/L and supports wide optimum current density ranges (≥80 A/dm², extendable to ≥250 A/dm²) [1]. Its single anodic oxidation peak at 1.2 V (vs. dual peaks for EN and ENSA alternatives) ensures predictable electrochemical behavior and straightforward bath maintenance [2]. Procurement of high-purity sodium 2-hydroxybenzenesulfonate (assay ≥96%, disulfonated phenol ≤2.0%, phenol ≤0.1%) is essential for maintaining consistent tin deposit quality, brightness range, and crystal orientation .

Thermal Paper Color Developer Intermediate

As a precursor for phenolsulfonic acid aryl ester developers, sodium 2-hydroxybenzenesulfonate enables the synthesis of color developers that react with leuco dyes (e.g., ODB-2) in thermal paper coatings to produce high-density images at low applied energy [1]. The ortho-hydroxyl positioning is critical for the proton-donating acidity required during the thermo-chromic color formation reaction. Patents from Nippon Paper Industries and others specifically claim phenolsulfonic acid aryl esters—derived from the ortho-hydroxy starting material—as superior developers offering balanced color-developing sensitivity and image storability [2]. The HPLC retention time of 11.3 min on Zipax-SAX provides a validated QC method for confirming ortho-isomer identity before downstream derivatization .

Antimicrobial Preservation for Cosmetics, Pharma, and Food

The ortho isomer's established antiseptic superiority over meta and para isomers [1], combined with its high water solubility (23.8 g/100g at 25°C), makes sodium 2-hydroxybenzenesulfonate a preferred antimicrobial agent and deodorant in cosmetic formulations (INCI: Sodium Phenolsulfonate) and a preservative in food and animal feed [2]. Its aqueous solution pH of 5–8 (10% solution) is compatible with a broad range of formulation matrices. The compound is historically recognized in the Merck Index for veterinary intestinal antiseptic use and in dilute ophthalmic solutions, underscoring its long-established safety profile relative to free phenol .

Polymer Compounding: Plasticizer and Adhesion Promoter

Sodium 2-hydroxybenzenesulfonate is employed as a dual-function additive in polyamide, epoxy resin, and phenolic resin systems, where it simultaneously enhances interlayer adhesion and provides internal plasticization [1]. The ortho-hydroxyl group's hydrogen-bonding capacity with polymer polar groups, combined with the ionic plasticization effect of the sodium sulfonate moiety, enables a single-additive solution that can replace separate adhesion promoter and plasticizer components. This is particularly relevant for epoxy-based adhesives, inks, nail polish coatings, and polyamide engineering plastics, where sodium benzenesulfonate (lacking the hydroxyl) does not provide comparable adhesion enhancement [2].

Application
Selection Property
Validation Focus
Acidic Tin Electroplating (PSA)
Ortho-isomer identity; low disulfonated phenol
HPLC retention time; anodic oxidation peak profile
Thermal Paper Color Developer Intermediate
Isomeric purity; ortho-OH proton-donating acidity
QC by Zipax-SAX HPLC; color-developing sensitivity testing
Antimicrobial Preservation Research
Ortho-isomer rank order; water solubility
Phenol coefficient assay context; formulation pH compatibility
Polymer Compounding (Plasticizer/Adhesion)
Dual hydrogen-bonding/ionic functionality
Adhesion and plasticization efficiency under formulation conditions

Technical Documentation Hub

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13 linked technical documents
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